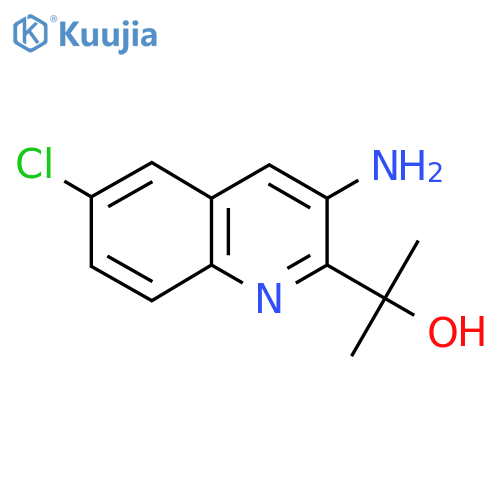Cas no 916056-79-6 (Reproxalap)

Reproxalap structure
商品名:Reproxalap
CAS番号:916056-79-6
MF:C12H13ClN2O
メガワット:236.697421789169
CID:4766473
Reproxalap 化学的及び物理的性質
名前と識別子
-
- Reproxalap
- 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol
- F0GIZ22IJH
- NS-2
- Reproxalap (USAN)
- Reproxalap [USAN]
- NS2
- ADX102
- GTPL10613
- SB18931
- example 5 [WO2018039197A1]
- D11309
- 2-Quinolinemethanol, 3-amino-6-chloro-alpha,alpha-dimethyl-
- 3-Amino-6-chloro-α,α-dimethyl-2-quinolinemethanol (ACI)
- ADX 102
- ALD 102, Aldeyra Therapeutics, Inc.
- NS 2
-
- インチ: 1S/C12H13ClN2O/c1-12(2,16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6,16H,14H2,1-2H3
- InChIKey: GUHFUVLKYSQIOQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C=C(C(C(C)(C)O)=N2)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 259
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 59.1
Reproxalap 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-107150-25mg |
Reproxalap |
916056-79-6 | 98.85% | 25mg |
¥1250 | 2024-07-20 | |
| MedChemExpress | HY-107150-10mM*1mLinDMSO |
Reproxalap |
916056-79-6 | 98.85% | 10mM*1mLinDMSO |
¥1100 | 2023-07-26 | |
| DC Chemicals | DC11097-100 mg |
ADX-102 (Reproxalap;NS-2) |
916056-79-6 | >98% | 100mg |
$650.0 | 2022-02-28 | |
| MedChemExpress | HY-107150-10mg |
Reproxalap |
916056-79-6 | 98.85% | 10mg |
¥600 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1091239-100mg |
2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol |
916056-79-6 | 95% | 100mg |
$1245 | 2022-10-22 | |
| eNovation Chemicals LLC | Y1334572-25mg |
2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol |
916056-79-6 | 98% | 25mg |
$150 | 2023-09-04 | |
| Aaron | AR01K904-250mg |
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol |
916056-79-6 | 98% | 250mg |
$543.00 | 2025-02-13 | |
| DC Chemicals | DC11097-250mg |
ADX-102 (Reproxalap;NS-2) |
916056-79-6 | >98% | 250mg |
$1200.0 | 2023-09-15 | |
| Aaron | AR01K904-100mg |
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol |
916056-79-6 | 98% | 100mg |
$319.00 | 2025-02-13 | |
| Ambeed | A1328056-1g |
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol |
916056-79-6 | 98% | 1g |
$1531.0 | 2024-04-16 |
Reproxalap 関連文献
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
916056-79-6 (Reproxalap) 関連製品
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:916056-79-6)Reproxalap

清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):177.0/301.0/511.0/1378.0
atkchemica
(CAS:916056-79-6)Reproxalap

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ